Cas no 145459-46-7 (2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)-)

2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)- structure
145459-46-7 structure
Product Name:2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)-
Número CAS:145459-46-7
MF:C27H36O11
Megavatios:536.56814956665
CID:170520
Update Time:2024-03-01

2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)- Propiedades químicas y físicas

Nombre e identificación

    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 2-(3-furanyl)-6-(b-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-,methyl ester, (2S,4aR,6R,6aR,10aR,10bS)- (9CI)
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 2-(3-furanyl)-6-(b-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-,methyl ester, [2S-(2a,4aa,6a,6ab,10ab,10ba)]-
    • Borapetoside C
    • Tinocrisposide
    • CID 101697033
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(β-D-glucopyranosyloxy)-1,4,4a,5,6,6a,9,10,10a,10b-decahydro-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,4aR,6S,6aR,10aS,10bS)-
    • Renchi: 1S/C27H36O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16?,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1
    • Clave inchi: RBPCODNTTHTSFN-OLHDSMRXSA-N
    • Sonrisas: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@@H]1C[C@H]2C(=O)OC(C3=COC=C3)C[C@@]2(C)[C@@H]2CCC=C(C(=O)OC)[C@@]21C

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 38
  • Cuenta de enlace giratorio: 6
  • Complejidad: 953
  • Superficie del Polo topológico: 165

Propiedades experimentales

  • Denso: 1.41±0.1 g/cm3(Predicted)
  • Punto de ebullición: 722.2±60.0 °C(Predicted)
  • PKA: 12.89±0.70(Predicted)
Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.